N,N-Dimethylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXVJBJRMWXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027232 | |
| Record name | N,N-Dimethylethylamine | |
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Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
36.5 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
10 °F | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Density |
0.675 at 20 °C/4 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
352.0 [mmHg] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
598-56-1 | |
| Record name | Dimethylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethylethylamine | |
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| Record name | N,N-Dimethylethylamine | |
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| Record name | Ethyldimethylamine | |
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| Record name | N,N-DIMETHYLETHYLAMINE | |
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| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-140 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches
A primary method for the industrial production of N,N-Dimethylethylamine (DMEA) involves the direct reaction of ethanol (B145695) with dimethylamine (B145610). This process is facilitated by specific catalytic systems under controlled conditions.
Catalytic Hydrogenation-Dehydrogenation Reactions of Ethanol with Dimethylamine
The synthesis of this compound can be achieved by reacting gaseous ethanol with a gaseous mixture of hydrogen and dimethylamine in the presence of hydrogenation-dehydrogenation catalysts. google.com This process is a form of catalytic amination of alcohols. google.com The fundamental reaction involves the dehydrogenation of ethanol to form an intermediate, which then reacts with dimethylamine, followed by hydrogenation to yield the final tertiary amine product, DMEA. google.comrsc.orgnih.gov This method allows for a high conversion rate of the reactants with significant yields of the desired product. google.com
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and yield of DMEA synthesis are highly dependent on the optimization of reaction parameters and the choice of catalyst. Research has identified specific conditions that favor the production of DMEA while minimizing the formation of by-products. google.com
Catalysts are typically based on copper and chromium oxide, with potential inclusion of other oxides like barium, zinc, or magnesium to enhance performance. google.com The reaction is generally carried out at elevated temperatures and pressures. Optimal yields have been achieved by carefully controlling the molar ratios of the reactants. For instance, maintaining a specific dimethylamine/ethanol molar ratio and hydrogen/ethanol molar ratio is crucial for maximizing the output of DMEA. google.com
The table below summarizes the optimized reaction conditions based on patent literature.
| Parameter | Optimal Range/Value |
| Catalyst | Copper, Chromium Oxide (with optional Ba, Zn, Mg oxides) google.com |
| Temperature | 180 - 240 °C google.com |
| Pressure | 1 - 15 bar absolute google.com |
| Dimethylamine/Ethanol Molar Ratio | 0.25 - 0.6 google.com |
| Hydrogen/Ethanol Molar Ratio | 3 - 10 google.com |
Data derived from research on the preparation of dimethylethylamine. google.com
Under these optimized conditions, it is possible to achieve a near-quantitative conversion rate of dimethylamine and a high conversion rate of the theoretically convertible ethanol. google.com
The following table presents research findings on product yields under specific catalytic conditions.
| Parameter | Result |
| Theoretically Convertible Ethanol Conversion Rate | 99.4% google.com |
| Dimethylamine Conversion Rate | 100% google.com |
| Yield of DMEA relative to Dimethylamine used | 97.0% google.com |
| Yield of DMEA relative to transformed Ethanol | 97.0% google.com |
These results demonstrate the high efficiency of the catalytic process. google.com
This compound as a Key Intermediate in Complex Synthesis
This compound is a versatile building block and raw material in the chemical industry, serving as a crucial intermediate in the synthesis of a variety of valuable compounds. chemimpex.commade-in-china.com
Synthesis of Pharmaceuticals and Agrochemicals
DMEA is an important intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.commade-in-china.commit-ivy.com It is used to synthesize compounds with specific biological activities for these sectors. mit-ivy.com A notable application is in the synthesis of 1-dimethylaminoethyl-5-mercaptotetrazole, which is an intermediate for the antibiotic Cefotiam. mit-ivy.commit-ivy.com Furthermore, it serves as an intermediate for creating quaternary ammonium (B1175870) compounds used in pharmaceutical and agrochemical formulations. smolecule.com Its derivative, 2-Chloro-N,N-dimethylethylamine HCl, is used to synthesize pharmaceuticals such as bephenium (B1220002) hydroxynaphthoate, diltiazem, and mepyramine. mallakchemicals.com
Formation of Specialty Chemicals and Fine Chemicals
In the realm of specialty and fine chemicals, DMEA is widely utilized. made-in-china.commit-ivy.com It acts as a catalyst in the production of polyurethanes and epoxy resins. chemimpex.comwikipedia.org Specifically, it is used as a polymerization catalyst for polyurethane resins, which are essential in manufacturing foundry molds through the "cold box" process. google.comwikipedia.org It also serves as a stabilizer for chlorinated hydrocarbons and vinyl derivatives. fishersci.finih.gov
Precursor in Surfactant Production
DMEA is a precursor in the production of surfactants, which are vital components in cleaning products and personal care items. chemimpex.com The synthesis often involves the conversion of DMEA into amine oxides, which function as amphoteric surfactants. scribd.com For example, 2-alkoxy-N,N-dimethylethylamines can be oxidized with hydrogen peroxide to form 2-alkoxy-N,N-dimethylethylamine N-oxide surfactants. google.com These derivatives are valued for enhancing the efficiency of formulations in various consumer and industrial products. chemimpex.com
Preparation of Polypeptide Nanogels
This compound is utilized in the synthesis of polypeptide nanogels, which are promising vehicles for drug delivery due to their biocompatibility and stability. lookchem.comrsc.org These nanogels can be designed to respond to specific physiological conditions, such as the reductive environment of tumor cells. frontiersin.org
One method involves the quaternization of a poly(L-glutamic acid) derivative with 2,2'-dithiobis(this compound) to form a disulfide-cross-linked nanogel. frontiersin.org These structures are stable under normal physiological conditions but can be disrupted in a redox-active environment, allowing for the controlled release of an encapsulated drug. frontiersin.org this compound has been specifically used in the preparation of pH and reduction dual-responsive polypeptide nanogels that exhibit self-reinforced endocytosis. lookchem.comsigmaaldrich.com The synthesis of these nanogels often involves the ring-opening polymerization of N-carboxyanhydrides (NCAs) in an aqueous solution, a process that can be described as polymerization-induced nano-gelation. rsc.org
Facilitating Cleavage of C-C Bonds in Lignin (B12514952) Valorization
The valorization of lignin, a major component of biomass, into valuable chemicals is a key area of green chemistry. A significant challenge in this process is the cleavage of strong carbon-carbon (C-C) bonds. nih.gov this compound plays a role in novel strategies designed to break down lignin and its model compounds. nih.govresearchgate.net
Conversion of p-Coumaric Acid Monomer
A novel strategy for the cleavage of the Caromatic–Cα bond in lignin platform molecules involves a pre-functionalization step with an amine source. nih.gov In the case of the p-coumaric acid monomer, it is first decarboxylated to form 4-vinylphenol. This intermediate then reacts with dimethylamine (DMA), which can be generated from the decomposition of solvents like N,N-dimethylformamide (DMF), to form an active amine intermediate through Markovnikov hydroamination. nih.gov This process transforms the Caromatic–Csp² bond into a Caromatic–Csp³ bond, which has a lower bond dissociation energy. nih.gov The subsequent cleavage of this bond yields phenol (B47542) and this compound as the main products. nih.gov This method allows for the efficient utilization of both the aromatic ring and the side chain of the lignin monomer. nih.gov
Influence of Reaction Parameters on Yield
The yield of phenol and this compound from the conversion of p-coumaric acid is highly dependent on several reaction parameters.
Effect of Amine to Substrate Ratio: The molar ratio of dimethylamine (DMA) to p-coumaric acid significantly impacts the product yields. At low molar ratios (4 and 8), the conversion and yields of phenol and this compound are minimal. However, as the ratio increases, the yields rise sharply. nih.govresearchgate.net
Interactive Data Table: Effect of DMA to p-Coumaric Acid Molar Ratio on Product Yield
| Molar Ratio (DMA:p-Coumaric Acid) | Phenol Yield (%) | This compound Yield (%) | p-Coumaric Acid Conversion (%) |
| 4 | Low | Low | Low |
| 8 | Low | Low | Low |
| 20 | 70.9 | - | 77.8 |
| 40 | 89.3 | 85.2 | >99 |
Data sourced from research on organic amine mediated cleavage of C-C bonds in lignin. nih.govresearchgate.net
Effect of Temperature: The reaction temperature is another critical factor. The optimal temperature for the conversion of p-coumaric acid has been identified as 473 K (200 °C). researchgate.net
Role of Solvent: The choice of solvent also plays a crucial role. While the reaction can proceed in the absence of N,N-dimethylformamide (DMF), its presence facilitates the initial decarboxylation step. nih.gov In the absence of DMF, the yield of phenol is significantly lower, and no this compound is produced. nih.gov
Integration in Multi-Step Organic Transformations
This compound is a versatile reagent and catalyst that can be integrated into various multi-step organic syntheses to produce complex molecules. youtube.comrsc.org
Synthesis of N,N-Dimethylaniline
N,N-Dimethylaniline can be synthesized through the N-alkylation of aniline (B41778) with methanol (B129727). alfa-chemistry.com One industrial method involves heating aniline, methanol, and sulfuric acid under pressure. alfa-chemistry.comchemicalbook.com The resulting sulfate (B86663) is then hydrolyzed with sodium hydroxide (B78521) to yield the final product. chemicalbook.com The theoretical yield of N,N-dimethylaniline can reach up to 96% using this liquid-phase method. alfa-chemistry.com An alternative gas-phase method involves passing a mixture of aniline and methanol vapor over a catalyst at high temperatures. alfa-chemistry.com A more recent one-pot synthesis has been developed, starting from nitrobenzene (B124822) and methanol using a Raney-Ni® catalyst, achieving a high yield of up to 98%. rsc.org
Preparation of 1,2,4-Triazine (B1199460) Derivatives
This compound has been employed in the synthesis of 1,2,4-triazine derivatives, which are heterocyclic compounds with a range of biological activities. ijpsr.inforesearchgate.net For instance, it is used as a base in the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides in methanol at room temperature to produce the corresponding phenacylthio derivatives. researchgate.net It has also been used in the reaction of certain triazine precursors with acrylonitrile (B1666552) in boiling methanol. researchgate.net These reactions are part of broader strategies, such as [4+2] domino annulation reactions, to build the 1,2,4-triazine core structure. rsc.org
Formation of Drugs with Dimethylamine Pharmacophores
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. mit-ivy.commit-ivy.com Its incorporation into molecular structures is pivotal for creating the dimethylamine pharmacophore, a key feature in certain drug classes. A notable example is its use in the synthesis of an intermediate for the antibiotic Cefotiam. mit-ivy.commit-ivy.com Specifically, this compound is a precursor for the synthesis of 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole, an important intermediate for Cefotiam. mit-ivy.commit-ivy.comchemicalbook.com The synthesis of this tetrazole thiol intermediate involves the reaction of a derivative of this compound, namely 2-isocyanate-N,N-dimethylethanamine, with sodium azide (B81097) in a mixture of 2-propanol and water. chemicalbook.com
Generation and Utilization of Alane-Dimethylethylamine Complexes
Alane-dimethylethylamine (DMEAA) is a complex formed between alane (AlH₃) and the tertiary amine this compound. This adduct has gained significant attention for its utility as a specialized reagent in organic synthesis. The complex is noted for its stability in aprotic solvents and its specific reactivity profile.
Synthetic Routes for Alane-Amine Adducts
The formation of the alane-dimethylethylamine complex can be achieved through several synthetic pathways. These methods focus on the direct or indirect combination of alane and this compound.
One primary method involves the direct reaction of catalyzed aluminum with this compound and hydrogen gas in a suitable solvent. This process typically occurs under moderate pressures and temperatures to yield the amine-alane adduct. Another well-established route involves the reaction of lithium aluminum hydride with a tertiary amine, such as this compound.
| Synthetic Route | Reactants | Conditions | Product |
| Direct Hydrogenation | Catalyzed Aluminum, this compound, Hydrogen | Diethyl ether solvent, 72.4 bar initial H₂ pressure | Alane-dimethylethylamine complex |
| Hydride Exchange | Lithium aluminum hydride, this compound | Toluene (B28343) solvent, Room temperature | Alane-dimethylethylamine complex |
Table 1: Synthetic Routes for Alane-Dimethylethylamine Complex. This interactive table summarizes the key methods for preparing the alane-dimethylethylamine adduct.
Application as a Reducing Agent in Stereoselective Hydride Transfers
The alane-dimethylethylamine complex is a valuable selective reducing agent, particularly in reactions requiring stereocontrol. The mechanism involves the transfer of a hydride ion (H⁻) from the aluminum center to the substrate, a process facilitated by the electron-donating dimethylethylamine ligand which enhances the reactivity of the alane.
Its efficacy has been demonstrated in the controlled reduction of various functional groups. For instance, it is used for the stereoselective reduction of ketones to alcohols, achieving yields greater than 90% under inert atmospheric conditions. The complex also shows high selectivity in more complex molecular frameworks. A significant application is the selective reduction of brominated γ-lactams for the synthesis of marine alkaloids like dihydroflustramine C and flustramine E.
Furthermore, in the complex total synthesis of natural products, the alane-dimethylethylamine complex has proven superior to other reducing agents. During the enantioselective total synthesis of citrinadins A and B, chemists faced a challenge in selectively reducing a lactam moiety. The alane-dimethylethylamine complex was successfully employed to achieve this reduction in excellent yield where other reagents failed. acs.orgnih.govwisconsin.edu
| Application Area | Substrate | Product | Significance |
| General Reduction | Ketones | Alcohols | High yield (>90%) and stereocontrol |
| Alkaloid Synthesis | Brominated γ-lactams | Dihydroflustramine C, Flustramine E | Selective reduction for bioactive compound synthesis |
| Natural Product Synthesis | Lactam intermediate | Reduced indole (B1671886) derivative | Key step in the total synthesis of Citrinadins A and B acs.orgnih.govwisconsin.edu |
Table 2: Applications of Alane-Dimethylethylamine Complex in Reductions. This interactive table highlights specific examples of the complex's use as a reducing agent.
Mechanistic Studies of N,n Dimethylethylamine and Its Derivatives
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of compounds under various conditions. For derivatives of N,N-Dimethylethylamine, particularly energetic materials like 2-Azido-N,N-dimethylethanamine (DMAZ), understanding these properties is crucial for assessing their stability, performance, and reaction mechanisms. Computational chemistry, using methods like density functional theory (DFT), has become a vital tool for modeling the complex reaction pathways of such molecules. acs.orgnih.gov
The thermal decomposition of 2-Azido-N,N-dimethylethanamine (DMAZ) has been extensively studied through quantum chemistry models to understand its stability and breakdown mechanisms. acs.orgnih.gov These theoretical investigations have identified four primary types of reaction pathways that govern its decomposition. acs.orgnih.govresearchgate.net The geometries of the reaction's stationary points are often determined using models such as MPWB1K/6-31+G(d,p). acs.orgnih.gov Of the pathways explored, the formation of nitrene intermediates through the fission of the N-N₂ bond is the most favorable. acs.orgnih.gov
The following table summarizes the activation barriers for the primary decomposition pathways of DMAZ.
| Reaction Type | Activation Barrier (kcal/mol) | Dominant Product(s) |
| N–N₂ Bond Fission (Singlet) | 39.0 | Singlet Nitrene Intermediates |
| N–N₂ Bond Fission (Triplet) | 40.2 | Triplet Nitrene Intermediates |
| HN₃ Elimination | 42.5 - 44.0 | (Dimethylamino)ethylene, Hydrazoic Acid |
| Intramolecular Cyclization | 41.0 - 43.0 | Three- or Four-membered Heterocyclic Rings |
Data sourced from computational modeling studies. acs.org
The most dominant thermal decomposition pathway for DMAZ involves the fission of the bond between the first and second nitrogen atoms of the azide (B81097) group (N-N₂), leading to the formation of a highly reactive nitrene intermediate. acs.orgnih.gov This process can occur through both spin-allowed (singlet nitrene) and spin-forbidden (triplet nitrene) paths. acs.orgresearchgate.net Computational studies have shown that the spin-allowed formation of the singlet nitrene has the lowest activation barrier, calculated to be approximately 39.0 kcal/mol, making it the most kinetically favorable pathway at all examined temperatures and pressures. acs.orgnih.gov The pathway to form the triplet nitrene has a slightly higher activation barrier of 40.2 kcal/mol. The gas-phase rate of this reaction can be represented by the kinetic expression: k = 2.69 × 10⁹ T¹·⁴⁰⁵ exp(−39.0 kcal·mol⁻¹/RT) s⁻¹. acs.orgnih.gov In a solvent like n-dodecane, this barrier is reduced to 37.6 kcal/mol, which accelerates the decomposition. acs.orgnih.gov
Another possible decomposition channel is the elimination of hydrazoic acid (HN₃), which results in the formation of (dimethylamino)ethylene. acs.orgnih.govresearchgate.net This pathway involves a more complex rearrangement within the molecule compared to simple bond fission. The activation barriers for HN₃ elimination are calculated to be in the range of 42.5 to 44.0 kcal/mol. These higher energy requirements make this pathway less favorable than nitrene formation under typical thermal decomposition conditions.
DMAZ can also undergo decomposition via intramolecular cyclization, where the terminal nitrogen of the azide group attacks a carbon atom in the ethyl chain. acs.orgnih.gov This process, which also involves N-N₂ bond fission, leads to the formation of molecules containing three- or four-membered heterocyclic rings. acs.orgnih.govresearchgate.net These cyclization pathways have activation barriers that are approximately 2–4 kcal/mol higher than those for nitrene formation, placing them as secondary, less dominant decomposition routes. acs.orgnih.gov
The fourth identified decomposition mechanism involves the simple homolytic cleavage of the covalent bonds within the DMAZ molecule, specifically the carbon-hydrogen (C-H), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. acs.orgnih.govresearchgate.net These bond scission pathways generally have much higher activation energies compared to the azide-centered decomposition routes and are therefore not considered significant contributors to the initial stages of thermal decomposition under moderate conditions.
DMAZ is considered a promising "green" propellant, offering a less toxic alternative to traditional hydrazine-based fuels. researchgate.netaip.orgktu.lt Its ignition mechanisms, particularly with oxidizers like nitric acid (HNO₃) and dinitrogen tetroxide (N₂O₄), are critical for its application in hypergolic propulsion systems. The ignition process is complex, involving reactions in both the liquid and gas phases.
Two important low-temperature reaction pathways have been identified as key triggers for the ignition of DMAZ/HNO₃ systems. researchgate.net The first is a liquid-phase proton transfer from nitric acid to the amine nitrogen of DMAZ. researchgate.netresearchgate.net The amino nitrogen is significantly more reactive for protonation than the nitrogen atoms of the azide group. researchgate.net However, it has been noted that the azide group can sterically "shield" the amine's lone pair of electrons, potentially hindering this proton attack and contributing to ignition delays. dtic.milwikipedia.org The second crucial reaction type occurs in the gas phase between DMAZ and nitrogen dioxide (NO₂), a decomposition product of nitric acid. researchgate.netresearchgate.net
While DMAZ displays hypergolic (spontaneous ignition) properties, it exhibits longer ignition delays compared to fuels like monomethylhydrazine. Research into addressing this delay includes modifying the molecular structure, adding catalysts, and formulating fuel mixtures. researchgate.netktu.lt For instance, mixing DMAZ with N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to shorten ignition delays. researchgate.net
Ignition Mechanisms of Azido-N,N-Dimethylethanamine (DMAZ) Systems
Proton Transfer Reactions with Acids (e.g., HNO₃)
The interaction between this compound derivatives and strong acids like nitric acid (HNO₃) is a critical area of study, particularly in fields such as hypergolic propellants. Research on 2-azido-N,N-dimethylethanamine (DMAZ), a derivative of this compound, has identified proton transfer as a significant low-temperature reaction pathway. dtic.milktu.ltacs.org In the liquid phase, this reaction involves the transfer of a proton from nitric acid to the amine nitrogen of the DMAZ molecule. dtic.milacs.org This initial protonation forms an ionic intermediate, which is a key step in the subsequent energetic reactions.
Computational studies, including Density Functional Theory (DFT), have been employed to understand the nuances of this process. ktu.lt These studies suggest that the molecular structure and conformation of the amine influence the ease of proton transfer. For instance, in the lowest-energy conformation of DMAZ, the azide group can sterically shield the amine's lone pair of electrons, potentially delaying the protonation step. wikipedia.org Despite this, the proton transfer from HNO₃ to the amine nitrogen is considered a favored and exothermic pathway that can trigger ignition. acs.org However, some research indicates that a direct correlation between the basicity of the amine and ignition delay times is not always observed, suggesting that proton transfer may not be the sole rate-controlling step in all scenarios. wikipedia.org
Radical Attack Mechanisms (e.g., NO₂)
The gas-phase reactions of this compound and its derivatives can be initiated by radical species such as nitrogen dioxide (NO₂). Theoretical studies propose a free radical mechanism for the nitrosation of amines in the gas phase. nih.gov This process is distinct from the ionic pathways that occur in solution. The mechanism involves the abstraction of a hydrogen atom from the nitrogen of the amine by NO₂, leading to the formation of an intermediate complex composed of an aminyl radical and nitrous acid (HNO₂). nih.gov
This hydrogen abstraction step is often rate-limiting. High-level calculations have shown that alkyl substitutions on the amine can activate this reaction by lowering the energy barrier. For dimethylamine (B145610), a structurally similar secondary amine, the reaction barrier for H-abstraction by NO₂ is significantly lower than for ammonia. nih.gov This aminyl radical intermediate is then quenched by nitric oxide (NO) to form the corresponding nitrosamine (B1359907). nih.gov
Mechanisms in Chemical Vapor Deposition (CVD)
Gas Phase Oligomerizations of Dimethylethylamine Alane (DMEAA)
In the gas phase, DMEAA is unstable and can dissociate even at room temperature, a process that accelerates at higher temperatures. aip.orgresearchgate.net This dissociation reaction breaks the Al-N bond, yielding dimethylethylamine (DMEA) and alane (AlH₃). aip.org The dissociation has been identified as a first-order reaction with a calculated activation energy of approximately 9.56 kcal/mol. aip.org
Once formed, the alane (AlH₃) is highly unstable and rapidly undergoes further reactions. aip.org A significant pathway for alane consumption in the gas phase is oligomerization, where several alane monomers combine to form larger clusters like dimers (Al₂H₆), trimers, and even polymers. aip.orgresearchgate.netresearchgate.net This gas-phase agglomeration is an exothermic process. aip.org These oligomerization reactions are crucial as they deplete the concentration of alane, which is a key intermediate for the deposition of the aluminum film. researchgate.netopenarchives.gr This consumption of the deposition precursor in the gas phase can lead to a decrease in the film deposition rate, particularly at higher temperatures (above 200°C). researchgate.net
A proposed reaction scheme for Al CVD from DMEAA involves a set of 12 chemical reactions, highlighting the importance of these gas-phase oligomerizations and the formation of multiple intermediates. researchgate.net
Table 1: Key Gas-Phase Reactions in Al CVD from DMEAA
| Reaction ID | Description | Reactants | Products | Activation Energy (kcal/mol) |
| G1 | DMEAA Dissociation | DMEAA(g) | DMEA(g) + AlH₃(g) | 9.56 aip.org |
| G2 | Alane Dimerization | 2 AlH₃(g) | Al₂H₆(g) | - |
| - | Alane Oligomerization | n AlH₃(g) | (AlH₃)n(g) | - |
Activation energy data from specific experimental conditions.
Surface Dehydrogenation Steps in Film Formation
The process involves the breaking of Al-H bonds and the subsequent desorption of molecular hydrogen (H₂) from the surface. researchgate.net This dehydrogenation is a critical step that liberates aluminum atoms to form the metallic film. The efficiency of the deposition is influenced by a balance between the adsorption of the precursor onto the surface and its desorption back into the gas phase. researchgate.net At higher temperatures (above 150-200°C), an increased rate of precursor desorption can compete with the surface deposition reactions, contributing to the observed decrease in deposition rate. aip.orgresearchgate.net The surface reactions are complex and involve various adsorbed intermediates, with the final step being the incorporation of aluminum into the growing film.
Nitrosamine Chemistry and Reactivity
Tertiary amines like this compound are recognized as potential precursors to the formation of N-nitrosamines, a class of compounds that are often potent carcinogens. europa.eunih.govfda.gov The formation can occur when an amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts under acidic conditions. fda.govpjoes.com
For tertiary amines, the mechanism can involve N-nitrosative dealkylation. europa.eu This process leads to the formation of a nitrosamine, such as N-Nitrosodiethylamine (NDEA) from a diethylamine (B46881) moiety. nih.govwikipedia.org The presence of nitrite impurities in raw materials or solvents, combined with the amine, can create the conditions for nitrosamine formation. europa.eufda.gov
Once formed, nitrosamines like NDEA exhibit their own characteristic reactivity. NDEA is a light-sensitive, volatile, yellow oil. wikipedia.org Its decomposition under acidic conditions, known as denitrosation, can be facilitated by the presence of nucleophiles. nih.gov Photolytic conditions can also induce reactivity; upon photolysis in an acidic medium, nitrosamines can generate an aminium radical and nitric oxide, which can participate in further reactions. acs.org The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 enzymes, which can ultimately lead to the formation of DNA-alkylating agents. nih.gov
Table 2: Formation and Properties of a Related Nitrosamine
| Compound | Precursors | Formation Conditions | Formula | Key Properties |
| N-Nitrosodiethylamine (NDEA) | Diethylamine, Nitrous Acid | Acidic conditions | C₄H₁₀N₂O | Carcinogenic, light-sensitive, volatile oil wikipedia.org |
Chemoselectivity in Organic Reactions Mediated by this compound
This compound (DMEA) serves as a base and solvent in various organic syntheses, where its properties can influence the outcome and selectivity of reactions. atamanchemicals.comlookchem.com It is commonly employed in reactions such as the preparation of esters and amides from acyl chlorides, where it acts as an acid scavenger. atamanchemicals.com
A notable application highlighting its role in mediating selectivity is in metalation reactions. Research has compared the reactivity and chemoselectivity of sodium diisopropylamide (NaDA) when dissolved in DMEA against the more common lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). nih.gov The NaDA-DMEA system demonstrates distinct advantages, including high solubility and stability. nih.gov
This system exhibits high reactivity, with metalation rates that can significantly exceed those of LDA-THF. nih.gov More importantly, it often provides complementary chemoselectivity. In reactions with molecules possessing multiple potential sites for deprotonation, the choice of the base-solvent system (NaDA-DMEA vs. LDA-THF) can direct the reaction to a different site, thereby yielding a different major product. This complementary selectivity is a powerful tool for synthetic chemists, allowing for controlled access to different isomers or products from the same starting material. The utility of NaDA-DMEA has been demonstrated in the metalation of arenes, epoxides, ketones, and hydrazones. nih.gov
Comparisons with Other Amine Bases
The utility of an amine base in a chemical reaction is governed by a delicate interplay of electronic and steric factors. This compound (DMEA), as a tertiary amine, is frequently compared to other bases in this class, such as the more common triethylamine (B128534) (TEA) and the sterically hindered N,N-diisopropylethylamine (DIPEA or Hünig's base), as well as heterocyclic amines like pyridine. These comparisons are crucial for selecting the optimal base to achieve desired reactivity, selectivity, and yield in mechanistic pathways. The primary factors for comparison include basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and nucleophilicity.
Basicity and Steric Profile
The basicity of an amine in solution is a composite effect of the electron-donating inductive effects of its alkyl groups, which increases electron density on the nitrogen, and the steric hindrance, which can impede the nitrogen's lone pair from interacting with a proton or other electrophiles. Solvation effects also play a critical role in determining the relative basicity in a given solvent.
This compound possesses two methyl groups and one ethyl group attached to the nitrogen. Its basicity is comparable to other trialkylamines. A common method for comparing the strength of bases is to examine the pKa of their respective conjugate acids (pKaH); a higher pKaH value indicates a stronger base. masterorganicchemistry.com
| Amine Base | Structure | pKa of Conjugate Acid (in H₂O) | Reference |
|---|---|---|---|
| This compound (DMEA) | (CH₃)₂NC₂H₅ | 10.16 | echemi.com |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | wikipedia.orgchegg.com |
| N,N-Diisopropylethylamine (DIPEA) | (i-C₃H₇)₂NC₂H₅ | ~11.4 | |
| Diisopropylamine | (i-C₃H₇)₂NH | 11.07 | wikipedia.org |
| Pyridine | C₅H₅N | 5.25 | wikipedia.orgchegg.com |
From a steric perspective, DMEA is considered less hindered than triethylamine. nih.gov The presence of two smaller methyl groups compared to TEA's three ethyl groups makes the nitrogen lone pair in DMEA more accessible. This difference becomes mechanistically significant in reactions where the base must approach a sterically crowded center. Compared to DIPEA, which has two bulky isopropyl groups, DMEA is considerably less sterically demanding. dtic.mil
Comparative Research Findings
Mechanistic studies have highlighted key differences in reactivity between DMEA and other amine bases, often stemming from its unique steric and electronic profile.
In Enolization Reactions: A study on the enolization of highly substituted aryl ketones using lithium hexamethyldisilazide (LiHMDS) provided a clear distinction between DMEA and TEA. nih.gov Researchers observed that the less sterically demanding DMEA readily solvated a key lithium-ketone complex. In stark contrast, triethylamine, even at high concentrations, failed to form the equivalent solvated complex due to its greater steric bulk. nih.gov This demonstrates that DMEA can participate in transition states that are too sterically congested for the slightly larger triethylamine.
In Catalysis: DMEA's performance as a catalyst has been shown to be superior to other amines in certain contexts.
In the reaction of 2,2-dimethyloxirane (B32121) with carbon disulfide, the catalytic activity of several tertiary amines was compared. The observed order of effectiveness was: This compound > Triethylamine > Pyridine > N-methylmorpholine. oup.com This suggests that DMEA's combination of basicity and accessibility makes it a more efficient catalyst for this transformation.
In ethylene (B1197577) polymerization reactions catalyzed by nickel complexes, the binding ability of various amines was found to correlate with the degree of catalytic inhibition. The binding strength varied in the order: Pyridine ≈ 1,1-dimethylpropylamine ≫ N,N-dimethylbutylamine > This compound ≫ N,N-dimethylbenzylamine. nih.gov This study places DMEA at a specific point in the reactivity spectrum of amine bases in the context of organometallic catalysis.
The following table summarizes the findings from comparative studies involving DMEA.
| Reaction Type | Compared Bases | Key Finding | Reference |
|---|---|---|---|
| LiHMDS-mediated enolization | DMEA vs. Triethylamine (TEA) | DMEA, being less sterically demanding, readily formed a key solvated intermediate, whereas the bulkier TEA failed to do so. | nih.gov |
| Reaction of Oxiranes with CS₂ | DMEA vs. TEA, Pyridine, N-methylmorpholine | Catalytic activity was highest with DMEA, following the order: DMEA > TEA > Pyridine > N-methylmorpholine. | oup.com |
| Enolboration of Diethyl Ketone | DMEA vs. TEA, DIPEA, etc. | DMEA was classified among the "smaller amines" which, unlike bulkier amines (e.g., DIPEA), favored the formation of the E enol borinate. | dtic.mil |
| Ethylene Polymerization (Ni-catalyzed) | DMEA vs. Pyridine, N,N-dimethylbutylamine, etc. | DMEA showed intermediate binding ability and catalytic inhibition compared to a range of other tertiary amines. | nih.gov |
These studies collectively illustrate that this compound is not merely an alternative to more common bases like triethylamine but occupies a distinct mechanistic niche. Its reduced steric profile compared to TEA, combined with its strong basicity, allows it to engage in reactions or form intermediates that are inaccessible to bulkier amines, making it a valuable tool for controlling selectivity and reactivity in organic synthesis.
Catalysis and Organic Transformations
Catalytic Role in Polymerization Processes
N,N-Dimethylethylamine plays a crucial role as a catalyst in the manufacturing of several key polymers, most notably polyurethanes.
This compound is widely employed as a catalyst in the production of polyurethane products, including both flexible and rigid foams, as well as epoxy resins. wikipedia.orgresearchgate.netacademie-sciences.fr Tertiary amines are a principal class of catalysts used in polyurethane synthesis, where they influence the rate of reaction and the final properties of the polymer. l-i.co.ukresearchgate.net
The formation of polyurethane involves two primary reactions: the "gelling" reaction between a polyol and an isocyanate, and the "blowing" reaction between water and an isocyanate, which generates carbon dioxide gas for foaming. l-i.co.uk DMEA is recognized for its ability to effectively catalyze both of these reactions. researchgate.net The specific balance between the gelling and blowing reactions is critical for achieving the desired foam structure and properties, and the choice of catalyst is essential for controlling this balance. While some tertiary amines predominantly promote either the blowing or gelling reaction, DMEA provides a more balanced catalytic activity.
In the catalytic mechanism, the nitrogen atom of the tertiary amine interacts with either the isocyanate or the polyol, activating them and facilitating the urethane (B1682113) linkage formation. dmcha.comresearchgate.net This acceleration of the polymerization process is vital for the high-speed production required in industrial settings.
Table 1: Properties and Catalytic Function of this compound
This table is interactive. Click on the headers to sort the data.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C4H11N | wikipedia.org |
| Molar Mass | 73.139 g·mol−1 | wikipedia.org |
| Appearance | Volatile liquid at room temperature | wikipedia.org |
| Boiling Point | 36.5 °C (97.7 °F; 309.6 K) | wikipedia.org |
| Primary Catalytic Use | Polyurethane & Epoxy Resin Production | wikipedia.org |
| Secondary Catalytic Use | Foundry Sand Core Production | basf.combasf.com |
| Catalyzed Reactions | Gelling (Polyol-Isocyanate), Blowing (Water-Isocyanate) | l-i.co.ukresearchgate.net |
While polyamides are significant commercial polymers, available research does not indicate that this compound is used as a primary catalyst in their polymerization. Polyamide synthesis typically proceeds through condensation polymerization of a diamine and a dicarboxylic acid, or ring-opening polymerization of lactams. chemguide.co.uk These processes often utilize heat and pressure or employ other specific catalytic systems, such as those based on ruthenium complexes or N-heterocyclic carbenes, or proceed without a catalyst. nih.govchemrxiv.orgrsc.org
Production of Polyurethanes
Catalysis in Industrial Chemical Processes
Beyond polymer manufacturing, this compound is a key catalyst in other large-scale industrial applications, particularly in the foundry industry.
A principal industrial application of this compound is as a catalyst in the production of sand cores for foundries via the "cold box" process. basf.comwikipedia.orgbasf.com This process is used to create molds and cores for casting metal. In the cold box system, a two-part polyurethane binder is mixed with sand. To rapidly cure the binder and harden the sand core into the desired shape, a gaseous tertiary amine catalyst is passed through the sand-binder mixture.
This compound is a preferred catalyst for this application due to its high volatility (low boiling point) and strong catalytic activity at ambient temperatures. primafond.com The DMEA vapor is typically introduced with an inert carrier gas, and it quickly permeates the sand mixture, causing the polyurethane resin to polymerize almost instantly and bind the sand grains together. google.com This allows for fast production cycles of complex and dimensionally accurate sand cores. DMEA is one of several tertiary amines, including trimethylamine (B31210) and triethylamine (B128534), used in this process. google.comresearchgate.net
The development of specialized catalysts is crucial for optimizing industrial processes, enhancing product properties, and meeting environmental regulations. topsoe.com In the context of polyurethane and foundry applications, research focuses on creating catalyst systems with improved performance. While this compound is a foundational catalyst, it is also used in the development of more complex catalyst blends. For instance, in the foundry cold box process, blends of two or more tertiary amines, which can include DMEA, are used to create custom catalyst systems with tailored curing profiles. google.com
In the broader polyurethane industry, there is a drive to develop catalysts that offer delayed action or "blocked" activity, which allows for better mold filling before rapid curing begins. researchgate.net Furthermore, the development of low-odor amine catalysts is a significant area of research to improve workplace environments and reduce emissions from final products. l-i.co.uk These advanced systems often build upon the fundamental chemistry of simple tertiary amines like DMEA, modifying their structure to control reactivity and volatility.
Foundry Applications for Sand Core Production
This compound-Derived Ligands in Metal Catalysis
In the field of metal catalysis, ligands play a critical role by binding to a central metal atom and modifying its electronic and steric properties, thereby controlling the activity and selectivity of the catalyst. Chiral ligands are particularly important for asymmetric catalysis, which is the synthesis of chiral compounds. While various amine-containing structures are used to create ligands, such as those derived from amino acids or N-heterocyclic carbenes, research has not highlighted the use of ligands specifically derived from this compound in metal-catalyzed reactions. tu-clausthal.demdpi.comnih.gov The development of ligands for metal catalysis is a highly specialized field, often focusing on complex molecular architectures to achieve high levels of enantioselectivity. academie-sciences.frmdpi.com
Tridentate Copper Ligands for Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, relies on ligands to stabilize the copper(I) oxidation state and accelerate the reaction. thieme-connect.comthieme-connect.com Ligands incorporating the this compound moiety have been developed to enhance this process.
A notable example is the tris-amine tridentate Cu-ligand known as TDETA, which features terminal (dimethylamino)ethyl-substitutions. thieme-connect.comthieme-connect.com This ligand was developed as a scalable and safer alternative to the ligand DTEA, whose synthesis involves the highly toxic nitrogen mustard HN3. thieme-connect.com TDETA exhibits excellent solubility in both aqueous solutions and organic solvents, making it highly versatile. thieme-connect.com
Research has demonstrated that TDETA is a highly effective ligand for CuAAC reactions. It has been shown to outperform common commercial ligands such as THPTA and TBTA across a variety of azide (B81097) and alkyne substrates, using either Cu(I) or Cu(II) as the copper source. thieme-connect.comresearchgate.net The effectiveness of TDETA is attributed to its ability to stabilize the copper catalyst, preventing oxidation and increasing its solubility, which in turn accelerates the cycloaddition process. thieme-connect.comthieme-connect.com Furthermore, TDETA can be recovered from the reaction mixture in high yield (around 80%), adding to its practical advantages. thieme-connect.com
Table 1: Comparison of CuAAC Accelerating Ligands A fluorometric assay was used to compare the performance of different ligands in an aqueous buffer.
Influence on Organometallic Reaction Rates and Product Distributions
This compound (DMEA) significantly influences the rates and product distributions of organometallic reactions, primarily through its role as a solvating agent. Studies on dehydrohalogenation reactions mediated by sodium diisopropylamide (NaDA) highlight the impact of DMEA. nih.govacs.org
In these reactions, DMEA is used as a solvent or co-solvent with tetrahydrofuran (B95107) (THF). nih.govacs.org The rate studies reveal that the reactions are dominated by monomer-based metalations and are subject to secondary-shell solvation effects, which are overlaid on primary-shell effects. nih.gov For instance, the elimination of 1-bromooctane (B94149) by NaDA in a THF/DMEA solution proceeds via an E2-like pathway involving a trisolvated NaDA monomer. nih.gov In contrast, 1-chlorooctane (B87089) undergoes elimination through a carbenoid mechanism via a disolvated monomer. nih.gov This demonstrates that the solvent environment, including the presence of DMEA, can dictate the reaction mechanism and, consequently, the reaction rate and product outcome. The use of NaDA in these solvent systems leads exclusively to elimination products, avoiding the competing SN2 substitution that is observed with lithium diisopropylamide (LDA) in THF. nih.gov
Further research involving NaDA in DMEA and DMEA-hydrocarbon mixtures with the addition of N,N,N',N”,N”-pentamethyldiethylenetriamine (PMDTA) has shown that DMEA plays a role in catalysis. nih.gov Rate studies of reactions with various substrates like alkyl halides and epoxides showed exclusively monomer-based reactions. nih.gov
In the realm of polymerization, the influence of DMEA has been observed in nickel-catalyzed reactions. The strength of amine binding to the nickel center was found to correlate with a bimetallic effect that influences the degree of inhibition by an added base. google.com A study comparing different amines showed a trend in binding strength where this compound exhibited a stronger interaction than N,N-dimethylbenzylamine. This stronger binding was suggested to increase the bimetallic effect, which in turn affects polymer formation. google.com
Table 2: Effect of DMEA on NaDA-Mediated Eliminations
Applications in Polymer Science and Materials Chemistry
Functional Polymer Synthesis
N,N-Dimethylethylamine and its derivatives are valuable reagents in the synthesis of advanced functional polymers, enabling the creation of materials with tailored, responsive properties.
Preparation of pH- and Reduction-Responsive Polypeptide Nanogels
This compound is utilized in the creation of sophisticated drug delivery systems, specifically in the preparation of polypeptide nanogels that are responsive to both pH and reducing environments. thomassci.comalkalisci.comscientificlabs.co.uksigmaaldrich.com These "smart" nanogels are designed to remain stable under normal physiological conditions but release their therapeutic payload in the specific microenvironment of a tumor, which is often characterized by lower pH and higher concentrations of reducing agents like glutathione.
A key strategy involves a two-step process to synthesize these dual-responsive nanogels. nih.gov Initially, a block copolymer, such as mPEG-b-P(LGA-co-CELG), is synthesized. In the subsequent step, the γ-2-chloroethyl-l-glutamate (CELG) units of the copolymer are quaternized using 2,2′-dithiobis(this compound). nih.gov This introduces disulfide bonds, which are susceptible to cleavage in a reducing environment, and tertiary amine groups, which provide pH-responsiveness. The resulting nanostructure can effectively encapsulate anti-tumor drugs, offering a targeted delivery mechanism that enhances therapeutic efficacy while minimizing systemic toxicity. nih.gov
Incorporation into Thermoresponsive Polymers via Click Chemistry
The versatility of this compound extends to its use in modifying polymers to be sensitive to temperature changes. A powerful technique for this is the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, a type of "click chemistry." acs.orgacs.org This method allows for the precise and efficient attachment of functional groups to a polymer backbone.
In one documented approach, a thermoresponsive polymer that is also tunable by pH was synthesized. acs.orgacs.org The process began with the synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA) via atom transfer radical polymerization (ATRP). This was followed by the introduction of alkyne groups. The crucial step involved attaching 2-azido-N,N-dimethylethylamine to the polymer backbone through the click reaction. acs.orgacs.org The incorporation of the dimethylethylamine moiety imparts pH-sensitivity to the polymer, allowing its lower critical solution temperature (LCST) to be adjusted by changing the pH of the aqueous solution. acs.org
Table 1: Properties of Thermoresponsive Polymers Modified with this compound Derivatives
| Polymer Architecture | Average Molecular Weight (Mn) | Molecular Weight Distribution (PDI) | pH-Dependent LCST |
|---|---|---|---|
| PHEMA-alkyne + 2-azido-N,N-dimethylethylamine | 5.6 × 10⁴ to 7.0 × 10⁴ g/mol | 1.25–1.35 | Yes |
Data sourced from research on pH-tunable thermoresponsive polymers. acs.org
Material Precursor Applications
The amine complex of alane with this compound serves as a critical precursor in the synthesis of advanced aluminum-based materials, including thin films and nanoparticles.
Precursor for Aluminum-Containing Materials
Dimethylethylamine alane (DMEAA), a coordination complex with the formula C₂H₅N(CH₃)₂·AlH₃, is a well-established precursor for depositing aluminum-containing materials. google.com It is particularly valuable in Chemical Vapor Deposition (CVD) processes for creating thin aluminum films. sci-hub.se The use of DMEAA allows for the selective deposition of aluminum onto metallic surfaces while avoiding deposition on silicon-based substrates like SiO₂, which is a significant advantage in the manufacturing of microelectronics. sci-hub.se This selectivity is crucial for fabricating complex electronic components that require precise patterning of conductive layers.
Synthesis of Air-Stable and Size-Selective Aluminum Nanoparticles
This compound alane is a preferred precursor for the synthesis of air-stable aluminum nanoparticles (Al NPs). hep.com.cngoogle.com These nanoparticles are of great interest for applications in catalysis and energetic materials due to their high reactivity and large surface area. Wet-chemical and sonochemically-assisted thermal decomposition methods are employed, where DMEAA is decomposed, often in the presence of a catalyst like titanium (IV) isopropoxide, to form Al NPs. google.comresearchgate.net
A critical aspect of the synthesis is the use of an organic passivation agent, such as oleic acid, which forms a protective shell around the nanoparticle core. google.comresearchgate.net This shell prevents the highly reactive aluminum from oxidizing upon exposure to air, thus ensuring its stability. google.com This method allows for the production of well-defined, dispersed, and size-selective aluminum core-shell nanoparticles. google.comresearchgate.netacs.org
Table 2: Synthesis of Aluminum Nanoparticles using Dimethylethylamine Alane
| Synthesis Method | Precursor | Catalyst | Passivation Agent | Resulting Nanoparticle Size |
|---|---|---|---|---|
| Sonochemically-assisted thermal decomposition | Alane this compound | Titanium (IV) isopropoxide | Oleic Acid | 5 to 70 nm (average ~30 nm) |
Data compiled from patents and research articles on Al NP synthesis. google.com
Crosslinking Agent for Epoxy Resins (e.g., 2-Bromo-N,N-diethylethylamine hydrobromide)
In the broader context of polymer chemistry, amine compounds are fundamental as curing or crosslinking agents for epoxy resins. threebond.co.jpgoogle.com The reaction between the active hydrogens on an amine and the epoxy groups of the resin creates a crosslinked, three-dimensional polymer network, transforming the liquid resin into a hard, durable solid. threebond.co.jp While many different amines are used, specific halogenated amine derivatives can also play a role in polymer modification. For instance, 2-Bromo-N,N-diethylethylamine hydrobromide is noted for its potential application as a crosslinking agent for epoxy resins. Its stable cationic structure is a key feature for this role.
Advanced Analytical Techniques for N,n Dimethylethylamine
Chromatographic Methods
Chromatography stands as a cornerstone for the analysis of DMEA, providing the necessary separation from complex sample constituents. Gas chromatography and ion chromatography are the most utilized approaches, each with specific detection systems tailored for optimal sensitivity and selectivity towards nitrogen-containing compounds like DMEA.
Gas chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD) is a highly selective and sensitive technique for analyzing nitrogen-containing compounds. scioninstruments.com The NPD operates on the principle of surface ionization, where nitrogen and phosphorus compounds are selectively ionized in a plasma surrounding a heated alkali metal bead, generating a small current that is measured as the analytical signal. scioninstruments.com This detector is particularly advantageous for trace-level analysis due to its high selectivity for nitrogen and phosphorus over hydrocarbons. scioninstruments.comresearchgate.net
A historical method developed by the Occupational Safety and Health Administration (OSHA) utilized GC-NPD for the determination of DMEA in air. osha.gov The method demonstrated good reproducibility and sensitivity, with a detection limit of 5 ng per 1-µL injection. osha.gov
The development of GC-NPD methods for air analysis involves careful optimization of several parameters to ensure accurate quantification. A key aspect is the selection of an appropriate gas chromatographic column. For aliphatic amines, including DMEA, a DB-5 fused-silica capillary column (30 m x 0.25-mm x 0.25-µm film) has been shown to be effective. cdc.gov
Typical instrument conditions involve setting the injector and detector temperatures to 250 °C and 300 °C, respectively. cdc.gov A programmed oven temperature sequence, for instance, starting at 60 °C for 1 minute and then ramping up to 300 °C at a rate of 10°C/min, allows for the effective separation of various amines. cdc.gov The carrier gas is typically purified nitrogen, hydrogen, or helium, while the detector requires hydrogen and filtered air for its operation. osha.govnih.gov
It is crucial to address potential interferences. Any compound that has the same retention time as DMEA under the specified conditions can interfere with the analysis. osha.gov Therefore, chromatographic parameters may need to be adjusted to resolve such interferences. osha.gov Confirmation of chemical identity often relies on more than just retention time on a single column. osha.gov
Effective air sampling of DMEA relies on the choice of a suitable adsorbent medium and the efficiency of the subsequent desorption process for analysis. Alumina-based sorbent tubes have been investigated as a convenient alternative to acidic impinger solutions for collecting DMEA from the air. osha.gov
One study evaluated jumbo alumina (B75360) tubes (400-mg reference section with a 200-mg backup section) for this purpose. osha.gov The capacity of alumina tubes can vary between different lots, making it necessary to check the capacity for each batch used. osha.gov
Desorption is the process of releasing the trapped analyte from the adsorbent. For alumina tubes, deionized water has been successfully used as a desorption solvent. osha.gov The process typically involves allowing the adsorbent to sit in the solvent for about 30 minutes with occasional shaking to ensure complete release of the DMEA. osha.gov The desorption efficiency, which is the percentage of the analyte recovered from the adsorbent, is a critical parameter. For one lot of jumbo alumina tubes, the desorption efficiency for DMEA using deionized water was found to be 97.9%. osha.gov Another study on a different lot of alumina tubes showed an average retention efficiency of 96.3% when humid air was drawn through them, indicating effective capture and recovery. osha.gov
Below is a table summarizing the findings from a retention efficiency study on alumina tubes for DMEA sampling.
| Parameter | Value |
| Adsorbent | Alumina (Lot 391, Jumbo tubes) |
| Analyte | N,N-Dimethylethylamine |
| Spike Amount | 0.675 mg |
| Air Volume Drawn | 4 L (94% Relative Humidity) |
| Desorption Solvent | Deionized Water |
| Average Recovery | 96.3% |
This table presents data from a retention efficiency study of this compound on alumina sorbent tubes, as detailed in OSHA Method PV2096. osha.gov
Gas-liquid chromatography (GLC) is a robust technique for determining DMEA and its metabolites in complex biological matrices. Sensitive and routine GLC methods have been developed for the analysis of DMEA in air, plasma, and urine. tandfonline.com For these methods, a nitrogen-sensitive detector is typically employed to achieve low detection limits. tandfonline.com
The analytical approach often involves extracting DMEA into an organic solvent, such as di-n-butyl ether, and then analyzing the extract on a column packed with an alkali-treated material like Carbowax 20M/0.8% KOH. tandfonline.com This type of column is suitable for separating volatile amines.
The determination of DMEA and its primary metabolite, dimethylethylamine-N-oxide (DMEAO), in plasma and urine is crucial for biological monitoring. tandfonline.com A common strategy involves measuring the DMEA concentration before and after a chemical reduction step. tandfonline.com The reduction converts DMEAO back to DMEA, and the difference in DMEA concentration between the reduced and unreduced samples corresponds to the initial DMEAO concentration. tandfonline.com Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is an effective reducing agent for this purpose. tandfonline.com
The precision of these methods is high, with reported coefficients of variation for urinary DMEA and DMEAO at 1-3% and 2-4%, respectively. tandfonline.com For plasma samples, the precision for both DMEA and DMEAO was found to be around 6%. tandfonline.com The methods are highly sensitive, with a detection limit for DMEA as low as 0.01 mg/L. tandfonline.com
The table below summarizes the precision of the GLC method for DMEA and DMEAO in biological fluids.
| Analyte | Matrix | Precision (Coefficient of Variation) |
| This compound (DMEA) | Urine | 1-3% |
| Dimethylethylamine-N-oxide (DMEAO) | Urine | 2-4% |
| This compound (DMEA) | Plasma | ~6% |
| Dimethylethylamine-N-oxide (DMEAO) | Plasma | ~6% |
This table shows the analytical precision for the determination of this compound and its metabolite in urine and plasma using a gas-liquid chromatography method. tandfonline.com
Ion chromatography (IC) coupled with conductivity detection is a validated and reliable method for analyzing amines, including DMEA, in workplace air. researchgate.netresearchgate.netuzh.ch This technique separates ions based on their affinity for an ion-exchange resin. After separation, the analytes pass through a conductivity detector, which measures changes in the electrical conductivity of the eluent.
A validated procedure involves drawing a known volume of air through a quartz fiber filter impregnated with an acid, such as methanesulfonic acid, to trap the amines. researchgate.netresearchgate.netuzh.ch The collected amines are then extracted from the filter using a dilute methanesulfonic acid solution. researchgate.netresearchgate.netuzh.ch The extract is subsequently injected into the ion chromatograph for analysis. researchgate.netresearchgate.netuzh.ch
This method has been successfully used to determine DMEA concentrations in a range from one-tenth to twice the occupational exposure limit value of 6.1 mg/m³. researchgate.netresearchgate.netuzh.ch The limit of quantification for DMEA is reported to be 0.034 mg/m³ based on a 60-liter air sample. uzh.ch The recovery of DMEA using this method is high, ranging from 84% to 86%. uzh.ch
The table below details the performance characteristics of the ion chromatography method for DMEA.
| Parameter | Value |
| Analytical Principle | Ion Chromatography with Conductivity Detection |
| Sampling Medium | Methanesulfonic acid-impregnated quartz fiber filter |
| Desorption Solution | 10 mM Methanesulfonic acid |
| Limit of Quantification (60 L air sample) | 0.034 mg/m³ |
| Recovery | 84-86% |
| Expanded Uncertainty | 13.3-16.2% |
This table summarizes the performance of a validated ion chromatography method for the determination of this compound in workplace air. uzh.ch
Ion Chromatography with Conductivity Detection
Workplace Air Monitoring and Validation
The monitoring of this compound in workplace air is crucial for ensuring occupational safety. Various methods have been developed and validated for its sampling and analysis. These methods differ in their sampling media, analytical instrumentation, and performance characteristics.
Historically, the U.S. Occupational Safety and Health Administration (OSHA) provided a partially validated method, OSHA PV2096. rsc.org This method involved collecting air samples on jumbo alumina tubes, followed by desorption with deionized water and analysis by gas chromatography with a nitrogen-phosphorous detector (GC-NPD). rsc.org The method was developed as a more convenient alternative to the NIOSH method for triethylamine (B128534) (S152), which used an acid bubbler for collection. rsc.org However, the OSHA method was noted to have issues with the variable capacity of different lots of alumina tubes and is now considered a historical reference. rsc.org The detection limit for this analytical procedure was 5 ng per 1-µL injection. rsc.org
More recent and fully validated procedures have been developed, particularly by the German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). One such method employs ion chromatography (IC) for the determination of DMEA alongside other amines. nih.gov In this procedure, a known volume of air is drawn through an acid-impregnated quartz fibre filter. The collected amines are then extracted using a methanesulfonic acid solution and analyzed by IC with conductivity detection. nih.gov This method is validated for a concentration range covering one-tenth to twice the German occupational exposure limit value of 6.1 mg/m³. nih.govmdpi.com
Another validated German method utilizes headspace gas chromatography with mass spectrometry (GC-MS). researchgate.net Sampling is performed by drawing air through a system with two acid-impregnated glass fibre filters. researchgate.net The collected amines are extracted with an aqueous solution for analysis. researchgate.net This technique allows for the determination of DMEA in a concentration range from 0.1 to 2 times the occupational exposure limit value. researchgate.net
The validation of these methods involves rigorous testing to establish key performance parameters, ensuring they meet the requirements of standards like DIN EN 482. nih.govresearchgate.net These parameters include the limit of quantification (LOQ), recovery rate, and expanded uncertainty.
Below is a data table summarizing the key parameters of different validated air monitoring methods for this compound.
| Parameter | OSHA PV2096 (Historical) | German Method (IC) | German Method (Headspace GC-MS) |
| Sampling Medium | Jumbo alumina tube rsc.org | Acid-impregnated quartz fibre filter nih.gov | Two acid-impregnated glass fibre filters researchgate.net |
| Analytical Technique | Gas Chromatography-Nitrogen Phosphorous Detector (GC-NPD) rsc.org | Ion Chromatography with conductivity detection nih.gov | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |
| Sample Volume | 4 L (at 0.1 L/min) rsc.org | 60 L (at 0.5 L/min) nih.gov | 120 L (at 1 L/min) researchgate.net |
| Limit of Quantification (LOQ) | 0.3 ppm (analytical detection limit of 5 ng) rsc.orgrsc.org | 0.034 mg/m³ researchgate.net | 0.002 to 0.057 mg/m³ |
| Recovery | Average 96.3% (corrected for desorption efficiency) rsc.org | 84–86% researchgate.net | 95–104% researchgate.net |
| Expanded Uncertainty | Not specified | 13.2–16.8% nih.gov | 17–28% researchgate.net |
| Validation Status | Partially validated, historical rsc.org | Validated nih.gov | Validated researchgate.net |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for characterizing polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Characterization
While this compound itself is a small molecule, its derivatives, particularly 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are significant monomers in polymer synthesis. This compound can also act as a catalyst or initiator in polymerization reactions. researchgate.net NMR spectroscopy is a fundamental technique for characterizing the resulting polymers, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). rsc.org
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the polymer's structure, composition, purity, and molecular weight. cas.czmeasurlabs.com For polymers synthesized using DMAEMA, NMR analysis allows for the identification and quantification of the monomer units within the polymer chain. rsc.org
A key application of NMR in polymer characterization is end-group analysis. temp.domainssigmaaldrich.com By identifying the signals from protons on the terminal units of a polymer chain and comparing their integration to the signals from the repeating monomer units, the number-average molecular weight (Mn) can be calculated. temp.domainssigmaaldrich.com For instance, in the characterization of PDMAEMA synthesized by Atom Transfer Radical Polymerization (ATRP), ¹H NMR is used to identify signals from the initiator fragment at one end of the chain (the α-end) and the terminal monomer unit at the other end (the ω-end). rsc.org The ratio of these integrals to the main chain polymer signals allows for the calculation of the degree of polymerization and thus the molecular weight. rsc.org
Furthermore, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unequivocal signal assignment, helping to elucidate complex polymer structures and identify byproducts or structural defects. rsc.org For example, in studies of PDMAEMA, detailed NMR analysis has been used to assess the presence of deactivated chains and quantify their fraction, providing crucial information on chain end fidelity, which is vital for subsequent reactions like block copolymerization. rsc.org
The table below presents typical ¹H NMR chemical shifts for the monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), which contains the this compound moiety. These signals are fundamental to identifying its incorporation into a polymer structure.
| Group | Proton Type | Chemical Shift (δ, ppm) |
| This compound moiety | N-(CH ₃)₂ | ~2.3 |
| -N-CH ₂- | ~2.6 | |
| -O-CH ₂- | ~4.1 | |
| Methacrylate moiety | C=CH ₂ (vinyl) | ~5.5 and ~6.1 |
| C-CH ₃ | ~1.9 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the polymer's microenvironment.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a powerful lens through which to examine the electronic structure and energy of N,N-Dimethylethylamine. These calculations enable the prediction of various molecular properties and the elucidation of chemical processes.
Ab Initio and Density Functional Theory (DFT) Modeling
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods. Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost.
DFT calculations have been instrumental in unraveling the reaction mechanisms involving this compound. For instance, in the context of aluminum chemical vapor deposition (Al-CVD) using dimethylethylamine alane (DMEAA) as a precursor, DFT combined with a cluster model has been used to investigate the elementary surface reactions. researchgate.net These studies propose a mechanism where DMEAA first adsorbs onto the aluminum surface and then dissociates into DMEA and alane (AlH3). researchgate.net The DMEA subsequently desorbs, while the alane undergoes further dissociation on the surface. researchgate.net
Computational studies have also shed light on the complex aminolysis reactions involving this compound as a solvent. DFT calculations, using a surrogate model for DMEA, have been employed to map out the reaction coordinate for the aminolysis of esters, revealing a nuanced and complex mechanistic pathway. nih.gov
In the study of hypergolic fuels, DFT has been used to investigate the reaction between N,N-dimethylazidoethylamine (DMAZ), a related compound, and dinitrogen tetroxide (NTO). These calculations identified the primary reaction pathways and provided a theoretical basis for understanding the ignition mechanism. researchgate.net
Quantum chemical methods are widely used to predict the thermochemical properties of molecules like this compound. High-level computational methods, such as G4(MP2), have been employed to determine heats of formation, entropies, and Gibbs free energies for alane complexes, including the one with DMEA. arxiv.org These theoretical predictions are crucial for assessing the stability of such complexes for applications like hydrogen storage. arxiv.org The predicted thermochemical data can be compared with experimental values to validate the computational models. arxiv.org
Table 1: Selected Predicted Thermochemical Properties of this compound and Related Compounds
| Property | Compound | Predicted Value | Method |
| Proton Affinity (kJ/mol) | This compound | Varies with method | Quantum Chemical |
| Gas Basicity (kJ/mol) | This compound | Varies with method | Quantum Chemical |
| Enthalpy of Formation (gas) (kJ/mol) | This compound | Varies with method | Quantum Chemical |
| Gibbs Free Energy of Formation (kJ/mol) | This compound | Varies with method | Quantum Chemical |
| AlH3:DMEA Complex ΔG°(4) (kJ/mol) | Dimethylethylamine Alane | Upper and lower bounds determined | G4(MP2) |
Note: Specific values depend on the level of theory and basis set used in the calculation. Data sourced from various computational chemistry studies.
This compound possesses conformational flexibility due to rotation around its single bonds. Computational methods, including DFT, are essential for analyzing the different possible conformations and their relative energies. nih.goveurjchem.com Early studies combined vibrational spectroscopy with conformational analysis to understand the barriers to internal rotation in DMEA. eurjchem.com More recent applications of DFT allow for a more detailed exploration of the potential energy surface, identifying the most stable conformers and the energy barriers between them. nih.govchemrxiv.org This information is critical for understanding how the molecule's shape influences its reactivity and physical properties. nih.gov
Prediction of Thermochemical Properties
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This allows for the study of the time-dependent behavior of molecules and their interactions.
MD simulations have been employed to investigate the adsorption behavior of molecules on various surfaces. While direct MD studies focusing solely on the adsorption of this compound are not extensively documented in the provided context, the principles are demonstrated in related systems. For example, all-atom MD simulations have been used to study the interfacial adsorption behavior between ammonium (B1175870) perchlorate (B79767) (AP) fillers and a polymer matrix in propellant fuels. researcher.life These simulations analyze factors like binding energy and radial distribution functions to understand the microscopic adsorption mechanisms. researcher.life Similar methodologies could be applied to study the adsorption of DMEA on catalyst surfaces or in other material science applications. nih.gov
Computational Fluid Dynamics (CFD) Modeling in Material Deposition
Computational Fluid Dynamics (CFD) has emerged as a powerful tool for understanding and optimizing the complex interplay of physical and chemical processes in material deposition, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD). In the context of processes involving this compound (DMEA), specifically as part of the precursor dimethylethylamine alane (DMEAA), CFD modeling provides critical insights into the growth of aluminum films.
Researchers have developed sophisticated, two-dimensional, and three-dimensional CFD models to simulate the MOCVD of aluminum from DMEAA in vertical, cold-wall reactors under low-pressure conditions. core.ac.ukresearchgate.net These models are built upon the fundamental governing equations of fluid dynamics, including the continuity, momentum, energy, and species transport equations. researchgate.net By solving these equations numerically, typically using the finite-volume method, a detailed picture of the reactor's hydrodynamic and thermal characteristics can be obtained. core.ac.uk
Studies have shown that CFD simulations can accurately predict experimental results. For instance, computational predictions of aluminum growth rates have shown fair agreement with experimental measurements across the radius of the substrate. core.ac.uk The models successfully capture the influence of key operating parameters, such as substrate temperature, on the deposition process. An increase in temperature from 473 K to 493 K was found to decrease the growth rate by approximately 5.7%, a trend that is reflected in the CFD simulations. core.ac.uk This decrease is attributed to the increased desorption of the precursor from the film surface and the onset of gas-phase reactions at higher temperatures. researchgate.net
The predictive power of CFD is further enhanced by coupling macroscopic transport phenomena with nanoscale surface events through multiscale modeling frameworks. researchgate.net This approach allows for the simulation of surface roughness of the deposited aluminum thin films, providing a more comprehensive understanding of the final material properties. researchgate.net The models can also elucidate the spatial distribution of chemical species and reaction rates within the reactor. For example, simulations show that at temperatures above 200°C, gas-phase reactions can consume a significant portion of the DMEAA precursor before it reaches the substrate, leading to a rapid decrease in the film growth rate. researchgate.netresearchgate.net
The data derived from these computational studies are invaluable for process optimization. By simulating the effects of various parameters, researchers can identify optimal conditions for achieving high-quality films with desired properties, such as high conformal coverage, which is crucial in the manufacturing of integrated circuits. core.ac.uk
Table 1: Effect of Temperature on Aluminum Growth Rate from DMEAA This table is interactive. You can sort the columns by clicking on the headers.
| Initial Temperature (K) | Final Temperature (K) | Approximate Decrease in Growth Rate (%) |
|---|
Theoretical Insights into Chemical Reactivity and Selectivity
Theoretical and computational studies have provided significant insights into the role of this compound (DMEA) in influencing the reactivity and selectivity of chemical reactions, particularly when used as a solvent for highly reactive organometallic bases.
DMEA is a weakly coordinating trialkylamine that has been shown to be an effective solvent for preparing stable, highly soluble solutions of reagents like sodium diisopropylamide (NaDA). nih.gov The reactivity and chemoselectivity of NaDA in DMEA have been compared extensively to the more common lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). acs.org These studies reveal that the NaDA-DMEA system often exhibits complementary reactivity and selectivity, making it a valuable tool in synthetic organic chemistry. acs.org The positive attributes of this system include high solubility, stability, resistance to solvent decomposition, and ease of preparation. acs.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the structure of the reactive species in solution. cornell.edu For instance, investigations into NaDA solvated by various amines have provided foundational knowledge for the reactivity studies. nih.gov These theoretical models help to elucidate the aggregation state of the base (e.g., dimer vs. monomer) and how the solvent, DMEA, coordinates to the metal center. nih.govcornell.edu
The nature of the solvent has a profound impact on reaction mechanisms and selectivity. In the case of enolizations mediated by lithium hexamethyldisilazide (LiHMDS), using DMEA or triethylamine (B128534) in toluene (B28343) as the solvent system leads to a high selectivity (65:1) for one isomer. Rate data from these studies indicate that this high selectivity is due to a monosolvated-dimer-based transition structure. This contrasts with reactions in other solvents like THF, where different transition states are involved, leading to different selectivity outcomes.
Furthermore, detailed rate and computational studies have explored the effect of adding more complex ligands, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), to NaDA solutions in DMEA. nih.gov These studies show that the addition of a catalytic amount of PMDTA can lead to significant rate accelerations in reactions such as the metalation of arenes and the elimination of epoxides. nih.gov Theoretical modeling helps to explain these accelerations by revealing the importance of the ligand's functionality and its ability to create more reactive, monomer-based species. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DMEA |
| Dimethylethylamine alane | DMEAA |
| Sodium diisopropylamide | NaDA |
| Lithium diisopropylamide | LDA |
| Tetrahydrofuran | THF |
| Lithium hexamethyldisilazide | LiHMDS |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDTA |
| Aluminum | Al |
| Alane | AlH₃ |
| Hydrogen | H₂ |
| Nitrogen | N₂ |
| Toluene |
Environmental Fate and Degradation Mechanisms
Atmospheric Degradation Pathways
Once released into the atmosphere, N,N-Dimethylethylamine is subject to chemical transformations that determine its atmospheric lifetime and potential environmental impact. The primary degradation routes in the atmosphere include reactions with photochemically-produced hydroxyl radicals and susceptibility to direct photolysis.
Reaction with Photochemically-Produced Hydroxyl Radicals
The principal atmospheric sink for this compound is its reaction with hydroxyl (•OH) radicals, which are generated photochemically in the atmosphere. nih.gov The rate constant for the vapor-phase reaction of DMEA with •OH radicals has been estimated using structure-activity relationship models.
Recent experimental studies have provided more precise measurements of this reaction rate. The structure of amines significantly influences their atmospheric transformation. For tertiary amines like DMEA, the initial reaction with •OH radicals proceeds through the abstraction of a hydrogen atom from a C-H bond, forming a C-centered radical. rsc.org This initial step is crucial as it initiates a cascade of subsequent reactions.
The estimated atmospheric half-life of this compound, based on its reaction with hydroxyl radicals, is approximately 5 hours. nih.gov This relatively short half-life suggests that DMEA is rapidly removed from the atmosphere, limiting its potential for long-range transport.
Table 1: Atmospheric Degradation Data for this compound
| Parameter | Value | Reference |
| Reaction with Hydroxyl Radicals | ||
| Rate Constant (kOH) | 7.37 (± 1.47) x 10⁻¹¹ cm³/molecule-sec at 298 K | rsc.org |
| Estimated Atmospheric Half-life | ~5 hours | nih.gov |
| Direct Photolysis | ||
| Chromophore Absorption | Does not absorb at wavelengths >290 nm | nih.gov |
| Susceptibility | Not expected to be susceptible to direct photolysis | nih.gov |
Biodegradation Processes
In terrestrial and aquatic environments, the fate of this compound is largely governed by microbial degradation. The potential for biodegradation under both aerobic and anaerobic conditions has been investigated.
Aerobic Biodegradation Potential
Specific data on the aerobic biodegradation of this compound is limited. nih.gov However, its structural similarity to other alkylamines, such as triethylamine (B128534), can provide some insights. Studies on triethylamine have shown a low to moderate level of aerobic biodegradation. nih.gov It is therefore inferred that DMEA may also undergo slow aerobic biodegradation. nih.gov The effectiveness of aerobic biodegradation can be influenced by various factors, including the microbial populations present and environmental conditions.
Anaerobic Degradation by Microbial Cultures (e.g., Methanosarcina barkeri)
Under anaerobic conditions, certain microorganisms have demonstrated the ability to utilize this compound. Notably, pure cultures of the methanogenic archaeon Methanosarcina barkeri have been shown to degrade DMEA. nih.govpnas.org This degradation process involves the formation of ethylamine (B1201723) and methane. researchgate.net The ability of Methanosarcina barkeri to utilize various N-methyl compounds, including DMEA, highlights a potential anaerobic sink for this compound in environments such as sediments and anaerobic digesters. pnas.orgifremer.fr
Table 2: Biodegradation of this compound
| Degradation Process | Key Findings | References |
| Aerobic Biodegradation | Data is limited; expected to be slow based on structural analogs. | nih.gov |
| Anaerobic Biodegradation | Degraded by pure cultures of Methanosarcina barkeri. | nih.govpnas.org |
| Products include ethylamine and methane. | researchgate.net |
Formation of Degradation Products in the Environment
The degradation of this compound in the environment can lead to the formation of various transformation products. Atmospheric oxidation by hydroxyl radicals is expected to produce a range of smaller, oxygenated compounds. rsc.org The initial C-centered radical can react further with oxygen and other atmospheric species. rsc.org
In the context of amine-based carbon capture technologies, the degradation of amines can lead to the formation of compounds such as aldehydes, amides, and imines. rsc.org While specific studies on the environmental degradation products of DMEA are not extensively detailed in the provided search results, the general principles of amine degradation suggest that similar products could be formed. rsc.orghw.ac.ukieaghg.org Furthermore, under certain conditions, the atmospheric reactions of amines can potentially lead to the formation of nitrosamines and nitramines, which are of environmental concern. hw.ac.ukieaghg.org However, the direct emission of these compounds from industrial processes is considered a more significant source than their atmospheric formation from parent amines like DMEA. hw.ac.uk
Metabolite Formation (e.g., Dimethylethylamine N-oxide)
The primary metabolic pathway for this compound (DMEA) in biological systems is N-oxygenation. healthcouncil.nl This biotransformation is primarily mediated by a flavin-containing monooxygenase (FMO), often referred to as Ziegler's enzyme. healthcouncil.nl The process involves the oxygenation of the nucleophilic nitrogen atom, resulting in the formation of its principal metabolite, Dimethylethylamine N-oxide (DMEAO). healthcouncil.nlsmolecule.com
Studies involving human exposure have shown that DMEA is rapidly absorbed and metabolized. healthcouncil.nl In experimental settings where volunteers were exposed to DMEA, the vast majority of the absorbed compound was converted to DMEAO. smolecule.com On average, DMEAO accounted for approximately 90% of the total amount of DMEA and DMEAO excreted in the urine, with the unchanged DMEA representing about 10%. smolecule.com This indicates that N-oxygenation to DMEAO is the predominant metabolic fate. healthcouncil.nl
The pharmacokinetics of this process have been characterized, showing rapid distribution and elimination. The plasma half-life of DMEA has been recorded at 1.3 hours, while its metabolite, DMEAO, has a slightly longer plasma half-life of 3.0 hours. healthcouncil.nl Urinary excretion follows a two-phase pattern for both compounds. smolecule.com In the initial phase, the half-life for DMEA is 1.5 hours and for DMEAO is 2.5 hours. smolecule.com A second, slower phase of excretion has also been observed with half-lives of 7.0 hours for DMEA and 9.0 hours for DMEAO. healthcouncil.nl
While C-oxidative dealkylation is a possible metabolic route for tertiary aliphatic amines, urinary excretion data from individuals exposed to DMEA have not indicated that this is a significant pathway for this specific compound. healthcouncil.nl
Table 1: Pharmacokinetic Parameters of this compound (DMEA) and its Metabolite (DMEAO)
| Parameter | This compound (DMEA) | Dimethylethylamine N-oxide (DMEAO) | Source(s) |
| Primary Metabolite | Dimethylethylamine N-oxide (DMEAO) | - | healthcouncil.nlsmolecule.com |
| Metabolic Pathway | N-oxygenation | - | healthcouncil.nl |
| Urinary Excretion | ~10% of total excreted | ~90% of total excreted | smolecule.com |
| Plasma Half-life | 1.3 hours | 3.0 hours | healthcouncil.nl |
| Urinary Excretion Half-life (Phase 1) | 1.5 hours | 2.5 hours | smolecule.com |
| Urinary Excretion Half-life (Phase 2) | 7.0 hours | 9.0 hours | healthcouncil.nl |
Potential for Nitrosamine (B1359907) and Nitramine Formation
The formation of N-nitrosamines and N-nitramines is a significant environmental and health concern, as many of these compounds are known to be potent carcinogens. ieaghg.orgnih.gov These compounds can be formed from the reaction of amines with nitrosating or nitrating agents, such as nitrogen oxides (NOx) present in the atmosphere or in industrial flue gases. ukccsrc.ac.uknih.gov
For this compound, a tertiary amine, the potential for these reactions exists, though the pathways differ from those of primary and secondary amines. fda.gov Tertiary amines can react with nitrosating agents like nitrous acid to form nitrosamines. fda.gov The reaction of tertiary amines with NOx can lead to the formation of both nitrosamines and nitramines. nih.gov
Atmospheric chemistry plays a crucial role in the transformation of amines. rsc.org Amines released into the atmosphere can be oxidized by reactive species such as hydroxyl radicals (˙OH), ozone (O3), and nitrate (B79036) radicals (NO3˙). rsc.org The initial step often involves the abstraction of a hydrogen atom from the amine by an OH radical. ukccsrc.ac.uk The subsequent reactions can lead to the formation of various degradation products, including potentially carcinogenic nitrosamines and nitramines. ieaghg.orgrsc.org While secondary amines are generally more direct precursors to stable nitrosamines, tertiary amines can also undergo reactions that result in their formation. nih.govfda.govgassnova.no For instance, degradation of tertiary amines can yield secondary amines, which are then readily converted to stable nitrosamines. gassnova.no
Concerns about these transformation products are particularly relevant in the context of industrial processes like post-combustion CO2 capture (PCCC), where amine solvents are used. ieaghg.orgnih.gov In such systems, the presence of NOx in flue gas can react with amines within the capture unit, leading to the formation and potential release of nitrosamines and nitramines. ieaghg.orgnih.gov Studies have shown that the formation rate of total N-nitrosamines is significantly lower for tertiary amines like methyldiethanolamine (MDEA) compared to secondary amines like piperazine (B1678402) (PZ). nih.gov While specific studies on this compound in this context are limited, its classification as a tertiary amine suggests its potential for nitrosamine and nitramine formation warrants consideration, particularly in environments where it coexists with NOx. nih.govfda.gov
Environmental Transport and Dispersion
The transport and dispersion of this compound in the environment are governed by its physical and chemical properties, which dictate its behavior in soil, water, and air. nih.gov
Terrestrial Fate: In soil, the mobility of this compound is expected to be high. nih.gov This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 60. nih.gov However, its behavior is significantly influenced by its basicity. With a pKa of 10.16, this compound will exist almost entirely in its protonated, cationic form in most environmental soils and waters. nih.govwikipedia.org Cations generally exhibit stronger adsorption to soils containing organic carbon and clay compared to their neutral counterparts, which could reduce its mobility. nih.gov Volatilization from moist soil surfaces is not expected to be a significant fate process due to its cationic state. nih.gov Conversely, based on its estimated vapor pressure of 350 mm Hg, it is expected to volatilize from dry soil surfaces. nih.gov
Aquatic Fate: this compound is soluble in water. smolecule.com It is not expected to undergo hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions. nih.gov Furthermore, it does not absorb light at wavelengths greater than 290 nm, meaning it is not susceptible to direct photolysis by sunlight in water. nih.gov
Atmospheric Fate: Once released into the atmosphere, this compound, as a volatile organic compound (VOC), will be subject to atmospheric transport, dispersion, and chemical transformation. rsc.orgwikipedia.org Atmospheric dispersion models are used to predict the concentration and movement of pollutants from a source, considering factors like emission characteristics, weather conditions, and terrain. ukccsrc.ac.ukresearchgate.net The fate of amines in the atmosphere is largely determined by chemical reactions with oxidants like OH radicals, dispersion, and deposition. ukccsrc.ac.uk The dispersion process is generally faster than the chemical reactions, meaning the compounds can be transported over distances before significant transformation occurs. ukccsrc.ac.uk The transfer of soluble amines into the aqueous phase (e.g., in clouds or fog) can reduce the peak gas-phase concentrations of their transformation products, such as nitramines and nitrosamines. ukccsrc.ac.uk
Table 2: Environmental Properties of this compound
| Property | Value | Implication for Environmental Transport | Source(s) |
| Log Kow | 0.70 | Indicates some potential for bioaccumulation. | nih.gov |
| Estimated Koc | 60 | High mobility expected in soil for the neutral form. | nih.gov |
| pKa (conjugate acid) | 10.16 | Exists primarily as a cation in the environment, leading to stronger soil adsorption than Koc suggests. | nih.govwikipedia.org |
| Estimated Vapor Pressure | 350 mm Hg | Expected to volatilize from dry soil and water surfaces. | nih.gov |
| Hydrolysis | Not expected | Stable in water with respect to hydrolysis. | nih.gov |
| Direct Photolysis | Not expected | Does not absorb sunlight at relevant wavelengths. | nih.gov |
Synthesis and Reactivity of N,n Dimethylethylamine Derivatives
N-Oxide Derivatives
N,N-Dimethylethylamine N-oxide (DMEAO) is the oxidized form of this compound. This transformation of the tertiary amine group into an N-oxide functional group alters the molecule's properties, such as increasing its polarity.
Synthetic Routes via Oxidation with Peroxides
The synthesis of this compound N-oxide and similar amine oxides is commonly achieved through the oxidation of the corresponding tertiary amine. orgsyn.org This process typically utilizes oxidizing agents like hydrogen peroxide or peracids. orgsyn.org
The reaction conditions, such as temperature and pH, are controlled to ensure the selective formation of the N-oxide. For instance, the oxidation of various tertiary amines can be carried out using hydrogen peroxide in a methanol-water solvent system at approximately 65°C. chemicalbook.com Another established method involves the use of tert-butyl hydroperoxide in an organic solvent, which allows for the synthesis under relatively anhydrous conditions and often simplifies the isolation of the anhydrous amine oxide. orgsyn.org
A study on the metabolism of this compound in humans found that it is rapidly biotransformed into DMEAO, which is then excreted in the urine. On average, DMEAO accounted for 90% of the combined amount of this compound and DMEAO excreted. smolecule.com
Reactivity Profiles of N-Oxides
The introduction of the N-oxide group significantly modifies the chemical reactivity of the parent amine. Key changes in the reactivity profile include:
Increased Polarity and Reduced Basicity : The N-oxide group enhances the molecule's polarity and reduces its basicity compared to the original this compound.
Oxidizing Agent : The N-oxide group can act as an oxidizing agent, participating in redox reactions.
Applications in Synthesis : N-oxides of this compound derivatives are used as reagents in organic synthesis. For example, the N-oxide of 2,2-bis phenoxy N,N-dimethyl ethylamine (B1201723) and its salts are prepared by reacting the parent amine with a mineral or organic peroxide in an inert solvent. google.com
Halogenated Derivatives (e.g., 2-Bromo-N,N-Dimethylethylamine Hydrobromide)
2-Bromo-N,N-dimethylethylamine hydrobromide is a halogenated derivative of this compound. It is an organic bromide that typically appears as a white to yellow crystalline solid and is soluble in polar solvents like water and alcohols. smolecule.comsolubilityofthings.com Its structure features a bromine atom on the ethylamine moiety, which is key to its reactivity. smolecule.com
Table 1: Properties of 2-Bromo-N,N-dimethylethylamine hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | C4H11Br2N a2bchem.com |
| Molecular Weight | 232.94 g/mol a2bchem.combiosynth.com |
| Appearance | White to yellow crystalline solid smolecule.com |
This compound is a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. a2bchem.comsmolecule.com Its reactivity is primarily centered around the bromine atom, which can participate in several types of reactions:
Nucleophilic Substitution : The bromine atom can be displaced by various nucleophiles, such as amines or hydroxide (B78521) ions, leading to the formation of new derivatives. smolecule.comsmolecule.com
Alkylation Reactions : It can act as an electrophile in reactions with nucleophiles, resulting in more complex amines. smolecule.com
Formation of Quaternary Ammonium (B1175870) Salts : Reaction with other halides can produce quaternary ammonium salts. smolecule.comsmolecule.com
Synthesis of 2-Bromo-N,N-dimethylethylamine hydrobromide can be achieved through methods such as the chlorination of dimethylethanolamine with thionyl chloride, followed by further steps, or by the alkylation of dimethylamine (B145610) with bromoethane. smolecule.com
Azido (B1232118) Derivatives (e.g., 2-Azido-N,N-Dimethylethanamine)
2-Azido-N,N-dimethylethanamine, also known as DMAZ, is an organic azide (B81097) derivative of this compound. wikipedia.org It is a colorless liquid with a boiling point of 135°C and is being investigated as a potential liquid rocket fuel. wikipedia.org
The synthesis of DMAZ typically involves a nucleophilic substitution reaction where 2-chloro-N,N-dimethylethanamine is reacted with sodium azide. wikipedia.org This reaction is often carried out in an aqueous solvent system at temperatures between 60–80°C for 24–40 hours.
The reactivity of 2-Azido-N,N-dimethylethanamine is largely dictated by the azido group. Upon decomposition, it can form reactive intermediates like nitrenes, which can then participate in a variety of chemical reactions. The formation of a singlet nitrene through N–N₂ bond fission has an activation barrier of approximately 39.0 kcal/mol. The azido group's presence is thought to influence proton transfer, which may be a rate-limiting step in some of its applications, such as in hypergolic propellant systems. wikipedia.org
Coordination Complexes and Ligand Design
This compound and its derivatives can act as ligands in coordination chemistry, forming stable complexes with metal centers. chemicalbook.com The nitrogen atom's lone pair of electrons can be donated to a metal, forming a coordinate bond. This property is utilized in the design of various catalysts and functional materials. chemicalbook.com For instance, derivatives of 4-aminophthalazinone containing a 2-(dimethylamino)ethyl group have been shown to form stable coordination compounds with copper(II) ions. beilstein-journals.org
Alane Complexes
This compound forms a well-studied coordination complex with alane (aluminum hydride, AlH₃), known as Alane this compound complex or dimethylethylamine alane (DMEAA). sigmaaldrich.com This complex is typically supplied as a solution in toluene (B28343) and is used as a reducing agent in organic synthesis and as a precursor for creating aluminum-containing materials.
Table 2: Applications of Alane this compound complex
| Application Area | Specific Use |
|---|---|
| Chemical Synthesis | Reducing agent for organic compounds. |
| Nanotechnology | Preparation of aluminum nanoparticles. |
The synthesis of the alane-dimethylethylamine complex can be achieved by the direct reaction of catalyzed aluminum with dimethylethylamine and hydrogen in a suitable solvent under moderate pressure and temperature. researchgate.net The complex's reactivity stems from the transfer of a hydride ion (H⁻) from the aluminum center to a substrate, a process facilitated by the electron-donating dimethylethylamine ligand which stabilizes the aluminum center.
Theoretical and experimental studies have investigated the thermochemistry of various amine-alane complexes to assess their stability for applications such as hydrogen storage. arxiv.org Fourier transform infrared (FTIR) spectroscopy is a key technique for confirming the formation of these adducts, with the Al-H stretching mode appearing in the range of 1650-1850 cm⁻¹. arxiv.org
Future Research Directions and Emerging Applications
Advanced Synthetic Strategies for N,N-Dimethylethylamine and its Functionalized Derivatives
While the fundamental synthesis of this compound is well-established, future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes. Modern catalytic systems, including transition metal catalysts and organocatalysts, offer pathways to enhance reaction efficiency and selectivity. numberanalytics.com The exploration of unconventional reaction conditions, such as high pressure or microwave irradiation, could also lead to faster reactions and improved yields. numberanalytics.com
A significant area of future research lies in the synthesis of functionalized DMEA derivatives. These derivatives serve as building blocks for more complex molecules and materials. A notable example is the synthesis of 2-Azido-N,N-dimethylethanamine (DMAZ), a compound of interest in propellant technology. The synthesis of DMAZ is typically achieved through the nucleophilic substitution of 2-chloro-N,N-dimethylethanamine with sodium azide (B81097). Future strategies may focus on optimizing this process, perhaps through flow chemistry or by using novel azide sources to improve safety and scalability.
The azide group in DMAZ allows for further functionalization using "click chemistry," such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to create bioconjugates or polymers. Research in this area will likely focus on expanding the library of functionalized DMEA derivatives and exploring their applications in fields ranging from medicinal chemistry to materials science. nih.gov
| Derivative | Synthetic Precursor | Key Reaction | Potential Application |
| 2-Azido-N,N-dimethylethanamine (DMAZ) | 2-chloro-N,N-dimethylethanamine | Nucleophilic substitution with sodium azide | Propellants, Precursor for click chemistry |
| Bis(N,N-dimethylaminoethyl)diselenide | 2-chloro-N,N-dimethylethylamine hydrochloride | Reaction with potassium selenocyanate (B1200272) followed by treatment with sodium hydroxide (B78521) | Pre-catalyst for peptide thioester synthesis |
| This compound alane (DMEAA) | This compound | Reaction with alane (AlH3) | Precursor for Aluminum film deposition (MOCVD) |
Exploration of Novel Catalytic Systems and Mechanisms
This compound and its derivatives are emerging as important components in novel catalytic systems. DMEA itself can act as a ligand or a reaction promoter. For instance, in combination with sodium diisopropylamide (NaDA), DMEA serves as a weakly coordinating and substitutionally labile trialkylamine, facilitating reactions such as metalations and eliminations. nih.gov Future work will likely explore other combinations of DMEA with highly reactive organometallic reagents to fine-tune reactivity and selectivity. acs.org
The decomposition of DMEA derivatives is another area where catalysis is crucial. The derivative 2-azido-N,N-dimethylethanamine (DMAZ) is being investigated as a potential replacement for highly toxic hydrazine (B178648) fuels. ktu.lt Its catalytic decomposition is key to its application. Research has shown that catalysts, particularly those based on iridium (Ir) or iron (Fe), can significantly improve the ignition performance of DMAZ by facilitating its rapid decomposition and release of nitrogen gas. ktu.lt The decomposition mechanism involves the adsorption of DMAZ onto acidic sites on the catalyst surface, leading to the destabilization and rapid breakdown of the azide group. ktu.lt
Future research will focus on developing more efficient and robust catalysts for this process, including composite materials that may offer synergistic effects. Understanding the detailed reaction mechanisms on the catalyst surface will be paramount for designing next-generation catalysts with enhanced performance at lower temperatures. ktu.lt
Kinetic studies on the catalysis of exchange reactions involving DMEA-related structures, such as the catalysis of the bis(2-sulfanylethyl)amido (SEA)/thiol exchange by selenols derived from a DMEA scaffold, provide deep mechanistic insights. mdpi.com These studies have shown that the dimethylammonium group can participate in intramolecular general acid catalysis, highlighting how modifications to the DMEA structure can be used to evolve catalyst potency. mdpi.com
Design and Synthesis of this compound-Based Functional Materials
The unique chemical properties of this compound make it a valuable building block for a variety of functional materials. Its derivatives are being used to synthesize materials with applications in electronics, energy storage, and advanced propellants.
One significant application is in the deposition of aluminum films via Metal-Organic Chemical Vapor Deposition (MOCVD). Dimethylethylamine alane (DMEAA), an adduct of alane and DMEA, is used as a precursor for growing high-quality aluminum coatings. core.ac.ukresearchgate.net DMEAA is favored for its stability and handling properties. Future research in this area will likely focus on optimizing the MOCVD process parameters and precursor design to deposit conductive aluminum patterns on flexible substrates for applications in electronics like solar cells. ucl.ac.uk
In the realm of energetic materials, DMEA derivatives are being explored extensively. For example, the 2-azido-N,N,N-trimethylethylammonium cation, derived from DMEA, can be combined with various anions (like dicyanamide (B8802431) or dinitramide) to form energetic ionic liquids. researchgate.net These materials are considered "green" alternatives to traditional propellants like hydrazine. ktu.ltresearchgate.net
Furthermore, DMEA has been incorporated into more complex molecular architectures to create novel functional materials. For instance, it has been used as a flexible linking group in bis-azobenzene compounds, which are being investigated as photoswitchable phase-change materials for solar thermal energy storage. nih.gov The flexibility of the DMEA group can influence the material's physical state, such as its melting point. nih.gov The synthesis of air-stable aluminum core-shell nanoparticles has also been achieved through the decomposition of DMEAA, showcasing its utility in creating advanced nanomaterials. researchgate.net
| Material Type | DMEA-based Compound | Synthesis/Deposition Method | Key Feature/Application |
| Conductive Films | Dimethylethylamine alane (DMEAA) | Metal-Organic Chemical Vapor Deposition (MOCVD) | Deposition of aluminum for electronics |
| Energetic Materials | 2-azido-N,N,N-trimethylethylammonium salts | Metathesis reactions | "Green" hypergolic fuels |
| Photoswitches | Bis-azobenzene with DMEA linker | Organic synthesis | Molecular solar thermal energy storage |
| Nanoparticles | Dimethylethylamine alane (DMEAA) | Catalytic thermal decomposition | Air-stable aluminum nanoparticles |
Interdisciplinary Research in Environmental Chemistry and Toxicology
As the applications of this compound expand, so does the importance of understanding its environmental fate, transport, and potential toxicity. umces.eduau.dk Interdisciplinary research combining environmental chemistry and toxicology is crucial for assessing the life cycle impact of DMEA and its derivatives. keaipublishing.com This field seeks to identify the sources, processes, and fates of chemicals in the air, water, and soil, and to understand their effects on organisms and ecosystems. umces.edu
Future research must focus on several key areas. This includes studying the transport mechanisms, distribution patterns, bioaccumulation potential, and transformation pathways of DMEA in various environmental compartments. au.dk For instance, understanding how DMEA partitions between air, water, and soil, and its potential for long-range transport, is essential for a comprehensive environmental risk assessment.
Developing sensitive analytical methods to detect DMEA and its degradation products in environmental samples, consumer products, and biological matrices is another critical research direction. au.dk This will enable accurate exposure monitoring and the identification of potentially problematic transformation products. The spontaneous generation of hydrogen peroxide at water-solid interfaces, a process involving surface hydroxyl groups, suggests that the interaction of amines like DMEA with environmental particles could trigger complex chemical reactions. nih.gov
Toxicological studies are needed to determine the mechanisms by which DMEA might impact the health of organisms. umces.edu This involves moving beyond simple acute toxicity tests to investigate metabolic pathways, potential for endocrine disruption, and effects on entire ecosystems. umces.eduau.dk
Integration of Computational and Experimental Methodologies for Predictive Modeling
The integration of computational modeling with experimental studies offers a powerful approach to accelerate research and development related to this compound. This synergy allows for the prediction of chemical properties, reaction outcomes, and toxicological profiles, thereby guiding experimental work and reducing the need for extensive trial-and-error testing. core.ac.uksci-hub.se
In materials science, computational fluid dynamics (CFD) has been successfully combined with experimental measurements to analyze and optimize the MOCVD process for growing aluminum films from DMEAA. core.ac.ukresearchgate.net These models can predict thermal and flow characteristics within the reactor, leading to better control over film growth and quality. Future work could extend these models to predict the surface roughness and electrical properties of the deposited films. researchgate.net
In the field of toxicology, in silico models based on artificial intelligence and machine learning are becoming increasingly valuable for predicting the potential adverse effects of chemicals. sci-hub.se Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the chemical structure of DMEA and its derivatives with their biological activity or toxicity. farmaciajournal.com By using computational methods to predict properties like pKa, researchers can gain insights into the behavior of amines without extensive experimentation. srce.hr Future research will likely focus on developing more sophisticated multiparametric models that integrate chemical structure data with biochemical and 'omics' data to improve the accuracy of toxicity predictions for compounds like DMEA. sci-hub.se
This predictive power also extends to synthetic chemistry and catalysis. Computational studies can elucidate reaction mechanisms, predict the stability of intermediates, and help in the rational design of new catalysts and functional molecules based on the DMEA scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,N-Dimethylethylamine critical for experimental design?
- Answer : this compound (CAS: 58114-25-3) has a molecular weight of 109.60 g/mol (hydrochloride form) and exhibits basicity influenced by alkyl chain length. Its pKa in aqueous solution is intermediate between trimethylamine and triethylamine, with a bond dissociation energy (BDE) reduction observed during functionalization (e.g., from 124 kcal mol⁻¹ to 97 kcal mol⁻¹ in lignin-derived intermediates) . Volatility is a notable challenge during purification, requiring controlled conditions to minimize losses .
Q. What traditional synthesis routes exist for this compound, and how are they validated?
- Answer : Classic methods include alkylation of dimethylamine with ethyl halides or reductive amination of acetaldehyde derivatives. The hydrochloride salt (CAS: 58114-25-3) is often synthesized for stability, validated via NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to ensure purity >99% . Cross-referencing with pharmacopeial standards (USP/EP) ensures traceability in analytical applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Answer : Nuclear magnetic resonance (¹H/¹³C NMR) identifies structural features like –N(CH₃)₂ groups, while gas chromatography–mass spectrometry (GC-MS) detects volatile impurities. For non-volatile derivatives (e.g., lignin intermediates), liquid chromatography (LC-MS) and infrared spectroscopy (IR) validate functional group transformations .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Use fume hoods to mitigate inhalation risks (volatility) and wear nitrile gloves to prevent dermal exposure. Waste must be segregated and processed by certified facilities to avoid environmental contamination. Emergency protocols include immediate removal of contaminated clothing and thorough decontamination .
Advanced Research Questions
Q. How can Caromatic–C bond cleavage in lignin be optimized to produce this compound?
- Answer : Pre-functionalization with amines like dimethylacetamide (DMA) enables hydroamination of lignin monomers (e.g., p-coumaric acid), forming intermediates with reduced BDE. Optimal conditions include a DMA-to-monomer molar ratio of 40:1 at 473 K, achieving yields of 85.2% for this compound and 89.3% for phenol. Higher ratios or temperatures plateau yields due to side reactions .
Q. What mechanistic insights explain the role of amine nucleophilicity in this compound synthesis?
- Answer : Primary/secondary alkylamines (e.g., DMA) exhibit stronger nucleophilicity and basicity, accelerating transamidation and hydroamination steps. Cyclic amines and aniline show lower reactivity due to steric hindrance and weak nucleophilicity, respectively. Computational studies of transition states (e.g., Markovnikov addition) further elucidate regioselectivity .
Q. How does this compound’s basicity compare to structurally similar tertiary amines?
- Answer : Basicity follows the trend: triethylamine (pKa ~10.8) > this compound > trimethylamine (pKa ~9.8). Chain length and electron-donating effects enhance proton affinity, impacting catalytic applications (e.g., in acid-catalyzed defunctionalization). Anomalies in higher homologs suggest steric or solvation effects requiring further study .
Q. What methodological challenges arise in validating this compound for pharmaceutical QC applications?
- Answer : Method validation (ICH guidelines) requires stability-indicating assays (e.g., forced degradation under heat/light) and impurity profiling. Residual solvents (e.g., DMF) must be quantified via headspace GC-MS, with limits aligned to ICH Q3C. Cross-validation against USP/EP standards ensures regulatory compliance .
Q. How do purification strategies address this compound’s volatility in large-scale reactions?
- Answer : Low-temperature distillation (≤273 K) or salt formation (e.g., hydrochloride) improves recovery. In lignin-derived processes, in situ trapping via acid scrubbing minimizes losses. Process analytical technology (PAT) tools monitor real-time purity during continuous flow synthesis .
Data Contradiction Analysis
- Discrepancy in Basicity Trends : While reports higher basicity for triethylamine vs. This compound, solvent effects (aqueous vs. non-polar) may alter protonation equilibria. Re-evaluating pKa in non-aqueous media (e.g., DMSO) could resolve inconsistencies.
- Yield Variability in Lignin Conversion : shows yield dependence on DMA stoichiometry, but competing side reactions (e.g., decarboxylation to 4-ethylphenol) may reduce reproducibility. Kinetic studies under controlled O₂ levels are recommended to suppress oxidative pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
